(4-Methylphenoxy)(phenyl)acetic acid
Description
(4-Methylphenoxy)acetic acid (CAS RN: 940-64-7) is a substituted phenoxyacetic acid derivative with the molecular formula C₉H₁₀O₃ and a molecular weight of 166.17 g/mol. It is a white to pale yellow crystalline solid with a melting point of 140–142°C . The compound is structurally characterized by a phenoxy group substituted with a methyl group at the para position, linked to an acetic acid moiety.
Properties
Molecular Formula |
C15H14O3 |
|---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
2-(4-methylphenoxy)-2-phenylacetic acid |
InChI |
InChI=1S/C15H14O3/c1-11-7-9-13(10-8-11)18-14(15(16)17)12-5-3-2-4-6-12/h2-10,14H,1H3,(H,16,17) |
InChI Key |
FZOJWMLWBZBDCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Phenyl-2-(p-tolyl)acetic Acid
Molecular Formula : C₁₅H₁₄O₂
Key Features :
- Contains two aryl groups (phenyl and p-tolyl) attached to the α-carbon of acetic acid.
4-Chloro-2-methylphenoxy Acetic Acid
Molecular Formula : C₉H₉ClO₃
Key Features :
- Studied for its physicochemical properties and biological interactions using computational methods .
Phenyl Acetic Acid Derivatives
Example: 2-(4-Benzoylphenyl)acetic Acid
Molecular Formula : C₁₅H₁₂O₃
Key Features :
- Contains a benzoyl group, enabling conjugation with biomolecules.
- Identified as a metabolite in biochemical pathways involving L-phenylalanine .
Phenyl Esters of Acetic Acid
Example : p-Nitrophenyl Acetate
Key Features :
- Used in studying acylation mechanisms of enzymes like chymotrypsin.
- Exhibits a second-order acylation rate constant of 1425 M⁻¹s⁻¹ at pH 7.47, higher than most phenoxyacetic acids due to the electron-withdrawing nitro group .
| Property | (4-Methylphenoxy)acetic Acid | p-Nitrophenyl Acetate |
|---|---|---|
| Reactivity | Moderate | High (due to nitro group) |
| Enzymatic Studies | Limited | Extensive |
| Key References |
Research Findings and Mechanistic Insights
Enzyme Inhibition and Drug Metabolism
- (4-Methylphenoxy)acetic acid disrupts metabolic pathways by competitively inhibiting enzymes involved in drug metabolism .
- In contrast, phenyl acetic acid (PAA) enhances plant shoot formation when combined with BAP (6-benzylaminopurine), demonstrating its role in regulating plant growth .
Data Discrepancies and Limitations
- Melting Point Conflict: reports a melting point of 140–142°C for (4-Methylphenoxy)acetic acid, while cites 54–56°C.
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